![molecular formula C24H31N3O5S B11013069 N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11013069.png)
N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide
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Overview
Description
N-{5-[(DIETHYLAMINO)SULFONYL]-2-METHOXYPHENYL}-1-(3,4-DIMETHYLPHENYL)-5-OXO-3-PYRROLIDINECARBOXAMIDE is a complex organic compound with a unique structure that includes a pyrrolidine ring, a sulfonyl group, and various aromatic and aliphatic substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[(DIETHYLAMINO)SULFONYL]-2-METHOXYPHENYL}-1-(3,4-DIMETHYLPHENYL)-5-OXO-3-PYRROLIDINECARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrrolidine ring, introduction of the sulfonyl group, and subsequent functionalization of the aromatic rings. Common reagents used in these reactions include sulfonyl chlorides, amines, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Reaction conditions are carefully controlled to minimize by-products and ensure the consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
N-{5-[(DIETHYLAMINO)SULFONYL]-2-METHOXYPHENYL}-1-(3,4-DIMETHYLPHENYL)-5-OXO-3-PYRROLIDINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups onto the aromatic rings .
Scientific Research Applications
N-{5-[(DIETHYLAMINO)SULFONYL]-2-METHOXYPHENYL}-1-(3,4-DIMETHYLPHENYL)-5-OXO-3-PYRROLIDINECARBOXAMIDE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl groups and study reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{5-[(DIETHYLAMINO)SULFONYL]-2-METHOXYPHENYL}-1-(3,4-DIMETHYLPHENYL)-5-OXO-3-PYRROLIDINECARBOXAMIDE involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The compound’s structure allows it to interact with various biological pathways, potentially affecting cell signaling and gene expression.
Comparison with Similar Compounds
Similar Compounds
- N-{5-[(DIETHYLAMINO)SULFONYL]-2-METHOXYPHENYL}-1-(4-METHYLPHENYL)-5-OXO-3-PYRROLIDINECARBOXAMIDE
- N-{5-[(DIETHYLAMINO)SULFONYL]-2-METHOXYPHENYL}-2-(3,4-DIMETHYLPHENOXY)ACETAMIDE
Uniqueness
N-{5-[(DIETHYLAMINO)SULFONYL]-2-METHOXYPHENYL}-1-(3,4-DIMETHYLPHENYL)-5-OXO-3-PYRROLIDINECARBOXAMIDE is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with biological targets in ways that similar compounds may not, making it a valuable tool in scientific research.
Properties
Molecular Formula |
C24H31N3O5S |
---|---|
Molecular Weight |
473.6 g/mol |
IUPAC Name |
N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C24H31N3O5S/c1-6-26(7-2)33(30,31)20-10-11-22(32-5)21(14-20)25-24(29)18-13-23(28)27(15-18)19-9-8-16(3)17(4)12-19/h8-12,14,18H,6-7,13,15H2,1-5H3,(H,25,29) |
InChI Key |
LBZCDIVNIQRLSD-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)NC(=O)C2CC(=O)N(C2)C3=CC(=C(C=C3)C)C |
Origin of Product |
United States |
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